1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F6N4O2/c1-35-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)33-21(22(35)36)34-23(37)32-17-12-15(24(26,27)28)11-16(13-17)25(29,30)31/h2-13,21H,1H3,(H2,32,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNDJIJKLNACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 502.4 g/mol. The structure features a benzodiazepine core modified with trifluoromethyl groups, which are known to influence biological activity through electronic effects.
Biological Activity Overview
Research indicates that compounds containing benzodiazepine structures often exhibit various pharmacological properties, including:
- Anxiolytic Effects : Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) properties, acting primarily on GABA_A receptors.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS) receptors and potential modulation of neurotransmitter systems. The trifluoromethyl groups may enhance lipophilicity and receptor binding affinity.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that similar benzodiazepine derivatives exhibited significant binding affinity to GABA_A receptors, suggesting that modifications like trifluoromethyl substitutions could enhance efficacy .
- Another investigation into pyrazole derivatives indicated that structural modifications significantly impacted their anticancer properties .
- In Vivo Studies :
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzodiazepine Derivative A | Anxiolytic | |
| Trifluoromethyl Pyrazole B | Anticancer | |
| Isoxazole Analog C | Anti-inflammatory |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to their lipophilic nature. However, detailed toxicological studies are essential to establish safety profiles for human use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparison with structurally or functionally related molecules is provided below.
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl Groups: The compound’s trifluoromethyl substituents confer superior lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., 3-(2-Oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-phenylurea). Fluorine’s electronegativity also enhances binding affinity to hydrophobic enzyme pockets .
Urea Linkage : The urea moiety differentiates it from simpler benzodiazepines (e.g., 1-Methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one), enabling stronger hydrogen-bond interactions with biological targets, which may improve selectivity.
Phenyl Substitutions : The 5-phenyl group on the benzodiazepine core is conserved across analogs, suggesting its role in maintaining structural integrity or target engagement.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, and how can yield and purity be optimized?
- Methodology :
- Use inert atmosphere (e.g., N₂ or Ar) to prevent side reactions with moisture-sensitive intermediates.
- Employ coupling agents like 2,4,6-collidine for regioselective urea bond formation, as demonstrated in similar trifluoromethylphenyl-urea syntheses .
- Purify via iterative flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product from byproducts .
- Key Parameters : Reaction time (2–4 hours), solvent choice (dry dichloromethane), and stoichiometric control (1.05 eq of collidine) are critical for ≥60% yield .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- 1H/13C/19F NMR : Assign peaks for trifluoromethyl groups (δ ~120–125 ppm in 19F NMR) and benzodiazepine protons (e.g., dihydro-1H signals at δ 3.5–4.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy. For example, a related urea derivative showed m/z 788.3 [M−2HCl+H]+ in ESI-MS .
- Melting Point and TLC : Validate purity via sharp melting points and consistent Rf values .
Q. How can solubility challenges in polar/nonpolar solvents be addressed for in vitro assays?
- Methodology :
- Test co-solvent systems (e.g., DMSO:water gradients or PEG-400 mixtures) to enhance solubility while maintaining compound stability.
- Use sonication or heating (≤40°C) to disperse aggregates. Avoid prolonged exposure to aqueous buffers to prevent hydrolysis of the urea bond.
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during benzodiazepine-urea bond formation?
- Methodology :
- Introduce steric hindrance via bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) to direct coupling to the benzodiazepine’s N3 position .
- Optimize reaction pH using non-nucleophilic bases (e.g., collidine) to suppress competing pathways .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological targets?
- Methodology :
- Synthesize analogs with modifications to:
- Trifluoromethyl groups : Replace with Cl or Br to assess electron-withdrawing effects.
- Benzodiazepine core : Vary substituents at the 5-phenyl position to modulate steric interactions.
- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to target proteins (e.g., kinases or GPCRs).
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodology :
- Compare DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) with experimental values to identify conformational discrepancies.
- Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the benzodiazepine ring system .
Q. What protocols ensure stability of the urea moiety under biological assay conditions?
- Methodology :
- Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Monitor degradation via HPLC-UV at 254 nm, focusing on urea bond cleavage products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
